molecular formula C18H16N4O2 B8612333 N-(4-Methylphenyl)-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea CAS No. 89541-84-4

N-(4-Methylphenyl)-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea

Cat. No. B8612333
Key on ui cas rn: 89541-84-4
M. Wt: 320.3 g/mol
InChI Key: JKODAZMYIZZZKP-UHFFFAOYSA-N
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Patent
US04657906

Procedure details

Using a procedure similar to that of Example 17 p-tolyl isocyanate is reacted with 5-(4-aminophenyl)-2(1H)-pyrazinone (or its hydrobromide salt) to give 5-[4-(3-p-tolylureido)phenyl]-2(1H)-pyrazinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([N:7]=[C:8]=[O:9])=[CH:3][CH:2]=1.[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[N:19]=[CH:20][C:21](=[O:24])[NH:22][CH:23]=2)=[CH:14][CH:13]=1>>[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([NH:7][C:8](=[O:9])[NH:11][C:12]2[CH:13]=[CH:14][C:15]([C:18]3[N:19]=[CH:20][C:21](=[O:24])[NH:22][CH:23]=3)=[CH:16][CH:17]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)N=C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1N=CC(NC1)=O
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)NC(NC1=CC=C(C=C1)C=1N=CC(NC1)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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